molecular formula C11H14Cl2FN3O B15320651 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride CAS No. 2803856-91-7

5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride

Cat. No.: B15320651
CAS No.: 2803856-91-7
M. Wt: 294.15 g/mol
InChI Key: WDSPIMFNPCPWQV-UHFFFAOYSA-N
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Description

5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fluorophenoxy group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups. The presence of the fluorine atom in the phenoxy group enhances the compound’s chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways . This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenoxy-substituted pyrazoles and related heterocyclic compounds . These compounds share structural similarities but may differ in their specific substituents and biological activities.

Uniqueness

The uniqueness of 5-(3-fluorophenoxy)-1,3-dimethyl-1H-pyrazol-4-aminedihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and activity compared to non-fluorinated analogs .

Properties

CAS No.

2803856-91-7

Molecular Formula

C11H14Cl2FN3O

Molecular Weight

294.15 g/mol

IUPAC Name

5-(3-fluorophenoxy)-1,3-dimethylpyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C11H12FN3O.2ClH/c1-7-10(13)11(15(2)14-7)16-9-5-3-4-8(12)6-9;;/h3-6H,13H2,1-2H3;2*1H

InChI Key

WDSPIMFNPCPWQV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OC2=CC(=CC=C2)F)C.Cl.Cl

Origin of Product

United States

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